Chemical Structure and Properties of JWH-019 N-(6-fluorohexyl) Isomer
Chemical Structure and Properties of JWH-019 N-(6-fluorohexyl) Isomer
An In-depth Technical Guide:
Abstract
This technical guide provides a comprehensive analysis of JWH-019 N-(6-fluorohexyl) isomer, a synthetic cannabinoid of the naphthoylindole class. As novel psychoactive substances (NPSs) evolve through subtle chemical modifications to circumvent regulations, understanding the specific properties of halogenated analogs is critical for the forensic, clinical, and research communities. This document synthesizes established data on the parent compound, JWH-019, with principles of medicinal chemistry to project the synthesis, analytical characterization, and pharmacological profile of its N-(6-fluorohexyl) derivative. We present detailed, field-proven protocols for its chemical analysis, leveraging techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices is explained to provide a self-validating framework for researchers. This guide serves as a foundational resource for professionals engaged in the identification, characterization, and study of emerging synthetic cannabinoids.
Introduction to JWH-019 and its Halogenated Analogs
The Landscape of Synthetic Cannabinoids
Synthetic cannabinoids (SCs) represent a large and structurally diverse class of new psychoactive substances (NPSs).[1] Initially developed for research purposes to explore the endocannabinoid system, these compounds mimic the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis.[1][2] Unlike natural cannabis, SCs often act as high-potency, full agonists at the cannabinoid receptors (CB1 and CB2), leading to unpredictable and often severe adverse health effects.[3] The constant emergence of new SCs, created by modifying core chemical structures, presents a significant challenge for law enforcement and forensic laboratories.[4]
JWH-019: A Naphthoylindole Archetype
JWH-019, or (1-Hexyl-1H-indol-3-yl)(naphthalen-1-yl)methanone, is a well-characterized analgesic chemical from the naphthoylindole family that acts as a potent cannabinoid agonist at both CB1 and CB2 receptors.[5] It is the N-hexyl homolog of the widely known synthetic cannabinoid JWH-018.[5] Structure-activity relationship (SAR) studies of this chemical family have demonstrated that the length of the N-alkyl chain is a critical determinant of cannabinoid receptor binding affinity, with the five-carbon pentyl chain (as in JWH-018) and the six-carbon hexyl chain (JWH-019) conferring high potency.[3][5]
Rationale for Investigating the N-(6-fluorohexyl) Isomer
Clandestine laboratories frequently modify existing SC structures to create analogs with potentially altered psychoactive effects that are not yet covered by existing legislation. One common modification is the introduction of a halogen atom, such as fluorine, to the N-alkyl side chain.[3] Halogenation can significantly alter a molecule's lipophilicity, metabolic stability, and receptor binding affinity.[3] The N-(6-fluorohexyl) isomer of JWH-019 represents such a modification, where the terminal hydrogen on the hexyl chain is replaced by fluorine. While empirical data on this specific isomer is scarce, this guide provides a predictive framework for its properties based on established knowledge of related fluorinated analogs and the parent compound.
Chemical Structure and Physicochemical Properties
Nomenclature and Identification
The structure of JWH-019 N-(6-fluorohexyl) isomer is derived directly from JWH-019. The core consists of a naphthalene ring linked to the 3-position of an indole ring by a ketone bridge. The indole nitrogen is substituted with a hexyl chain, where the terminal (C6) hydrogen atom is replaced by a fluorine atom.
Caption: Proposed synthetic workflow for JWH-019 N-(6-fluorohexyl) isomer.
Experimental Protocol: N-Alkylation
This protocol is predictive and should be performed by qualified personnel with appropriate safety measures.
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Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add 3-naphthoylindole (1.0 eq) and anhydrous tetrahydrofuran (THF).
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Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Causality: The low temperature controls the exothermic reaction, and portion-wise addition prevents a dangerous buildup of hydrogen gas.
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Stirring: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the sodium salt of the indole may be observed as a precipitate.
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Alkylation: Add 1-bromo-6-fluorohexane (1.1 eq) dropwise to the suspension.
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Reaction: Heat the reaction mixture to reflux and monitor by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
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Quenching: After cooling to room temperature, carefully quench the reaction by the slow addition of water to destroy any unreacted NaH.
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Extraction: Transfer the mixture to a separatory funnel, dilute with ethyl acetate, and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure product. Causality: Chromatography separates the nonpolar product from more polar impurities and any remaining starting material.
Analytical Characterization
A multi-technique approach is mandated by the Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) for the unambiguous identification of controlled substances. [4]Combining a highly specific technique like mass spectrometry (Category A) with a separation technique like gas or liquid chromatography (Category B) provides robust and defensible results. [4]
Caption: Integrated analytical workflow for SC identification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone of forensic drug analysis, providing excellent chromatographic separation and structurally significant mass spectra. [2][6]
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Protocol (Based on SWGDRUG JWH-019 Monograph)[7]:
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Sample Preparation: Dilute the analyte to ~1 mg/mL in methanol or chloroform.
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Injection: Inject 1 µL into the GC inlet (280°C) with a split ratio of 25:1.
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Column: Use a non-polar capillary column, such as a DB-1 or HP-5MS (30 m x 0.25 mm x 0.25 µm).
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Oven Program: Start at 100°C, hold for 1 min, then ramp at 12-15°C/min to 320°C and hold for 5-10 min.
-
MS Detection: Acquire data in electron ionization (EI) mode, scanning a mass range of 35-550 amu.
-
-
Expertise & Causality: The high injector and oven temperatures are necessary to ensure the volatilization of these relatively large molecules. However, this thermal stress can sometimes cause degradation of certain SCs, a factor that must be considered when interpreting results. [1]The EI fragmentation pattern is highly reproducible and can be compared against spectral libraries for identification.
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Predicted Fragmentation: The molecular ion ([M]⁺) at m/z 373 should be visible. Key fragments would likely arise from cleavage at the bonds adjacent to the ketone and the alpha-cleavage of the N-alkyl chain, similar to JWH-019. The naphthoyl ion (m/z 155) and indole-related fragments would be diagnostic.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is advantageous as it avoids thermal degradation and is exceptionally well-suited for separating isomers that may co-elute in GC. [4][8]A study successfully separated five positional fluorohexyl isomers of JWH-019 using a comprehensive 2D-LC method, highlighting the power of this technique. [8]
-
Protocol:
-
Sample Preparation: Dilute the analyte in an appropriate solvent mixture (e.g., 50:50 methanol:water).
-
Separation: Use a reverse-phase C18 column with a gradient elution profile, typically using water and acetonitrile, both with a modifier like 0.1% formic acid.
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Ionization: Employ electrospray ionization (ESI) in positive ion mode. Causality: The indole nitrogen is readily protonated, making ESI an efficient and soft ionization method.
-
Detection: High-resolution mass spectrometry (HRMS), such as TOF or Orbitrap, can provide an accurate mass measurement of the protonated molecule ([M+H]⁺ at m/z 374.1915), allowing for molecular formula confirmation. Tandem MS (MS/MS) can be used to generate product ion spectra for structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive technique for absolute structure elucidation, providing unambiguous information about the carbon-hydrogen framework and the chemical environment of specific nuclei. [9][10][11]
-
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in an appropriate deuterated solvent (e.g., CDCl₃ or Acetone-d₆). [7][9] 2. ¹H NMR: Will show characteristic signals for the aromatic protons on the indole and naphthalene rings, as well as the aliphatic protons of the hexyl chain. The terminal -CH₂F group will appear as a distinctive doublet of triplets due to coupling with both the adjacent protons and the ¹⁹F nucleus.
-
¹³C NMR: Will confirm the total number of unique carbons. The carbon bonded to fluorine will show a large one-bond C-F coupling constant.
-
¹⁹F NMR: This is a critical experiment. It will show a single resonance, confirming the presence of one fluorine environment. The coupling observed in this spectrum will provide definitive proof of its position on the alkyl chain. [12]Causality: ¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it an excellent tool for identifying and quantifying fluorinated compounds with minimal interference. [12]
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Predicted Pharmacological Profile
The following section is predictive, as no empirical pharmacological data for this specific isomer has been published. Predictions are based on established SAR for the naphthoylindole class.
Cannabinoid Receptor (CB1/CB2) Interactions
JWH-019 is a potent agonist at both CB1 and CB2 receptors. The introduction of a terminal fluorine on the alkyl chain is expected to modulate this activity. Fluorine can alter protein-ligand interactions through hydrogen bonding or by modifying the electronic properties of the molecule. It is plausible that the N-(6-fluorohexyl) isomer will retain high affinity for both CB1 and CB2 receptors, potentially with altered potency or efficacy compared to JWH-019.
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Source |
| Δ⁹-THC | ~40 | ~3 | [13] |
| JWH-018 (N-pentyl) | 9.0 | 2.9 | [14] |
| JWH-019 (N-hexyl) | 6.5 | 3.5 | 15 |
| JWH-019 N-(6-fluorohexyl) | Unknown | Unknown | - |
Metabolism
The metabolism of JWH compounds is extensive, primarily occurring via cytochrome P450 (CYP) enzymes in the liver. [16]For JWH-019, major metabolic pathways include hydroxylation at various positions on the N-hexyl chain (e.g., forming N-(6-hydroxyhexyl) metabolite) and on the indole ring. [15][16][17][18] For the N-(6-fluorohexyl) isomer, several metabolic pathways can be predicted:
-
Alkyl Chain Hydroxylation: Hydroxylation at positions 2, 3, 4, or 5 of the fluorohexyl chain is highly likely.
-
Indole/Naphthyl Hydroxylation: Oxidation of the aromatic ring systems is a common pathway for JWH analogs. [14]3. Defluorination and Oxidation: For analogs with fluorine on the terminal pentyl chain (e.g., AM-2201), metabolic substitution of the fluorine atom has been observed. [19]It is plausible that the N-(6-fluorohexyl) isomer could be metabolized to the N-(6-hydroxyhexyl) metabolite, which is also a direct metabolite of JWH-019. This could complicate the interpretation of urine toxicology results.
-
Glucuronidation: Following phase I oxidation, the resulting hydroxylated metabolites are expected to undergo phase II conjugation with glucuronic acid before excretion. [14]
Conclusion and Future Directions
The JWH-019 N-(6-fluorohexyl) isomer represents a logical and predictable evolution in the landscape of synthetic cannabinoids. This guide provides a robust, scientifically-grounded framework for its synthesis, identification, and predicted properties. While its structure and analytical signatures can be confidently predicted, its precise pharmacological and toxicological profile remains unknown. There is a critical need for empirical research to procure analytical reference standards and perform in-vitro and in-vivo studies. This will validate the predictions made herein and equip the scientific and forensic communities with the necessary tools to detect and understand the potential impact of this and other emerging halogenated synthetic cannabinoids.
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